Inobrodib - 2222941-37-7

Inobrodib

Catalog Number: EVT-263436
CAS Number: 2222941-37-7
Molecular Formula: C30H32F2N4O3
Molecular Weight: 534.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

CBP, or CREB-binding protein, is a large multi-domain protein that functions as a transcriptional coactivator. [, ] It plays a crucial role in various cellular processes, including gene regulation, cell growth, differentiation, and apoptosis. [, , , , ] CBP is ubiquitously expressed and interacts with a wide range of transcription factors, including CREB, c-Fos, c-Jun, c-Myb, and several nuclear receptors. [, ]

CREB-binding protein (CBP)

p300

Ets-1 and Ets-2

Relevance: Both Ets-1 and Ets-2 physically interact with CBP and p300, and this interaction is crucial for their ability to activate the transcription of target genes. For instance, Ets-2 forms a complex with CBP/p300 in vivo, and this interaction is mediated by specific regions within both proteins []. The transcriptional activation activity of Ets-2 is often regulated by phosphorylation, but this phosphorylation does not seem to affect its ability to interact with CBP/p300 [].

Nuclear Factor kappa B (NF-kB)

Relevance: NF-kB is known to interact with CBP/p300. The interaction between PML-II, an isoform of the promyelocytic leukemia protein, and NF-κB is vital for the transcriptional regulation of interferon-stimulated genes (ISGs) [].

Signal Transducer and Activator of Transcription 1 (STAT1)

Relevance: STAT1 interacts with CBP/p300, and this interaction is essential for the transcriptional activation of ISGs. For example, PML-II regulates the recruitment of STAT1 and the modulation of histone modifications at ISG promoters, indicating its involvement in regulating STAT1-mediated transcription [].

SRC-1

Relevance: SRC-1 interacts with CBP and plays a synergistic role in enhancing TTF-1-mediated transcription of the SP-A gene []. Additionally, both SRC-1 and CBP are essential for FSH and TGFβ1-mediated upregulation of steroidogenesis in ovarian granulosa cells []. Surprisingly, CBP appears to act as a mediator by recruiting SRC-1 to the HIF-1α complex in hypoxic cells, suggesting a more complex relationship between these coactivators [].

Thyroid Transcription Factor 1 (TTF-1)

Relevance: TTF-1 interacts with CBP and SRC-1 to regulate the transcription of the pulmonary surfactant protein-A (SP-A) gene []. TTF-1 interacts with both CBP and SRC-1 in vitro, and these interactions are enhanced by cAMP, leading to increased TTF-1 acetylation and enhanced DNA binding [].

UTX

Relevance: CBP physically interacts with UTX during the regulation of Hox gene expression []. This interaction suggests a cooperative role for CBP and UTX in modulating the chromatin landscape and transcriptional activity of Hox genes, which are master regulators of development.

Fs(1)h

Relevance: CBP physically interacts with Fs(1)h, particularly in the regulation of Hox gene expression []. This interaction indicates that CBP might influence Fs(1)h's function in transcriptional repression, potentially by modulating its recruitment to target gene promoters or affecting local chromatin structure.

RNA Polymerase II

Relevance: CBP interacts with RNA Polymerase II [] suggesting that CBP, through its interaction with RNA polymerase II, may influence the recruitment or activity of the transcriptional machinery at specific gene promoters, thereby modulating gene expression.

Overview

Inobrodib, also known as CCS1477, is a novel small molecule inhibitor developed primarily for the treatment of various cancers. It functions by selectively inhibiting the bromodomains of two critical proteins, p300 and CREB-binding protein (CBP), which are involved in the regulation of gene expression related to cancer progression. This compound is notable for its oral administration route and its potential to be used in combination with existing cancer therapies.

Source

Inobrodib was initially synthesized in June 2016 at Sygnature Discovery as part of a structure-based lead optimization campaign. The development has been further advanced by CellCentric, which has conducted extensive preclinical and clinical evaluations of the drug. It has received Fast Track designation from the U.S. Food and Drug Administration for treating relapsed or refractory multiple myeloma, highlighting its therapeutic potential in oncology .

Classification

Inobrodib belongs to the class of bromodomain inhibitors and is categorized as an anti-cancer drug. Its mechanism targets epigenetic regulators that play a significant role in tumorigenesis, particularly in hematological malignancies such as multiple myeloma and acute myeloid leukemia .

Synthesis Analysis

Methods

The synthesis of Inobrodib involved a multi-step process that included structure-based design and medicinal chemistry techniques. The initial chemical hits were optimized to enhance potency and selectivity against the bromodomains of p300 and CBP. The compound was designed to effectively disrupt the binding of these proteins to histones, thereby modulating gene expression linked to cancer progression .

Technical Details

The molecular formula of Inobrodib is C30H32F2N4O3C_{30}H_{32}F_{2}N_{4}O_{3} with a molecular weight of approximately 534.60 g/mol. The synthesis process was characterized by rigorous screening for biological activity, leading to its identification as a potent inhibitor with favorable pharmacokinetic properties .

Molecular Structure Analysis

Structure

Inobrodib's structure features a complex arrangement that includes a piperidinone core, fluorinated phenyl groups, and oxazole moieties. This design allows it to effectively bind to the bromodomains of p300 and CBP.

Data

  • Molecular Weight: 534.60 g/mol
  • Topological Polar Surface Area: 66.73 Ų
  • Hydrogen Bond Donors: 0
  • Rotatable Bonds: 5
  • XLogP: 3.99 (indicating moderate lipophilicity) .
Chemical Reactions Analysis

Reactions

Inobrodib primarily undergoes interactions with the bromodomains of p300 and CBP, leading to the displacement of these proteins from chromatin regions essential for oncogenic activity. This mechanism alters the expression levels of critical oncogenes such as MYC and IRF4, which are pivotal in various cancers.

Technical Details

The binding affinity of Inobrodib for its target bromodomains has been demonstrated through biochemical assays, including NanoBRET assays that measure protein-protein interactions within living cells .

Mechanism of Action

Process

Inobrodib exerts its anti-cancer effects by inhibiting the function of p300 and CBP through selective binding to their bromodomains. This inhibition interferes with their ability to acetylate histones and regulate transcription factors associated with cell proliferation and survival.

Data

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white powder
  • Storage Conditions: Stable at -20°C for three years; at 4°C for two years; in solvent at -80°C for two years .

Chemical Properties

  • Solubility: Sparingly soluble in methanol; soluble in dichloromethane.
  • Stability: Exhibits good stability under appropriate storage conditions.

Relevant analyses have confirmed that Inobrodib maintains its integrity over time when stored correctly, which is crucial for its application in clinical settings .

Applications

Inobrodib is currently being investigated for its potential applications across various cancer types, particularly those characterized by aberrant p300 or CBP function. Clinical trials are ongoing for multiple myeloma, non-Hodgkin lymphoma, acute myeloid leukemia, and other malignancies where these pathways are disrupted.

The drug's ability to be administered orally makes it particularly advantageous for patients requiring long-term treatment without intensive monitoring. Its promising safety profile allows it to be used in populations that may not tolerate traditional therapies well, including elderly patients .

Introduction to Inobrodib: Pharmacological and Epigenetic Context

Pharmacological Profile of Inobrodib as a First-in-Class Bromodomain Inhibitor

Inobrodib (developmental code CCS1477) is a novel, orally administered small-molecule inhibitor that represents the first clinically advanced compound targeting the bromodomains of the p300 and CBP (CREB-binding protein) epigenetic regulators. As a first-in-class agent, it selectively binds to the conserved bromodomain of these twin transcriptional coactivators, disrupting their interaction with acetylated lysine residues on histones and transcription factors. This mechanism results in the downregulation of key oncogenic drivers, including MYC and interferon regulatory factor 4 (IRF4), which are critically implicated in hematological malignancies and solid tumors [1] [2].

The pharmacological distinctiveness of inobrodib lies in its exceptional selectivity. Among >60 human bromodomains, inobrodib demonstrates >100-fold selectivity for p300/CBP over other bromodomain-containing proteins (e.g., BRD2, BRD3, BRD4). This precision minimizes off-target effects and enables potent disruption of p300/CBP-dependent transcriptional complexes. Unlike pan-BET inhibitors or catalytic HAT (histone acetyltransferase) inhibitors, inobrodib does not globally suppress gene expression; transcriptomic analyses reveal it affects only 7% of genes modulated by the BET inhibitor JQ1 [1] [4]. Its oral bioavailability allows chronic dosing without intensive monitoring, making it suitable for outpatient treatment, including elderly or frail patients [1] [6].

Table 1: Selectivity Profile of Inobrodib

Target CategorySpecific TargetsEffect
Primary Targetsp300 Bromodomain, CBP BromodomainHigh-affinity binding (Kd < 100 nM)
Secondary BromodomainsBRD1, BRD2, BRD3, BRD4>100-fold lower affinity
Catalytic Domainsp300/CBP HAT domainNo direct inhibition

Early-phase clinical trials (NCT04068597) confirm inobrodib’s on-target effects. In relapsed/refractory multiple myeloma patients, monotherapy at the recommended Phase II dose (RP2D) reduced serum free light chains in 6/7 patients, with three objective responses (1 VGPR, 2 PR) lasting >8 months [6]. These responses correlate with reductions in IRF4 and MYC expression in tumor samples, validating its epigenetic mechanism [2] [6].

Historical Development and Rationale for Targeting p300/CBP in Oncology

The discovery of inobrodib stems from two decades of research into p300/CBP as master regulators of oncogenic transcription. Historically, p300 and CBP were classified as tumor suppressors due to inactivating mutations in Rubinstein-Taybi syndrome and some leukemias. However, genomic analyses later revealed amplifications or overexpression of EP300/CREBBP in >25% of acral melanomas, hepatocellular carcinomas, and glioblastomas, where they drive super-enhancer-mediated expression of oncogenes like MYC, YAP1, and E2F2 [3] [4]. This functional duality—tumor-suppressive when lost, oncogenic when hyperactive—positioned p300/CBP as context-dependent therapeutic targets.

Initial drug discovery efforts focused on inhibiting p300/CBP’s HAT catalytic domain but faced challenges due to poor selectivity and pharmacokinetics. Degraders (e.g., PROTACs) also showed limitations due to systemic toxicity. CellCentric’s breakthrough emerged from targeting the bromodomain, a protein-interaction pocket that regulates p300/CBP’s genomic localization and function. The rationale was twofold:

  • Mechanistic Specificity: Bromodomain inhibition disrupts p300/CBP binding to acetylated chromatin regions, preventing coactivator recruitment without ablating HAT activity globally [1] [8].
  • Synergistic Potential: Preclinical data indicated synergy with immunomodulatory drugs (IMiDs), BET inhibitors, and DNA-damaging agents [1] [4].

CellCentric, leveraging foundational work from Prof. Azim Surani (University of Cambridge), screened >50 epigenetic targets before prioritizing p300/CBP bromodomain inhibition. Inobrodib emerged from optimization of chemical hits through structure-activity relationship studies, culminating in an investigational new drug (IND) designation in 2019 [1] [2]. The FDA granted Orphan Drug and Fast Track designations in 2023 for relapsed/refractory multiple myeloma, underscoring its therapeutic novelty [7].

Structural and Functional Overview of p300/CBP as Epigenetic Co-Activators

p300 and CBP are homologous, multi-domain transcriptional coactivators (90% sequence similarity) that integrate signaling pathways to regulate gene expression via histone acetylation and transcription factor recruitment. Structurally, they comprise seven conserved domains:

  • Bromodomain (BD): Recognizes acetylated lysine (e.g., H4K12ac/K16ac) and anchors p300/CBP to chromatin [3] [5].
  • Histone Acetyltransferase (HAT) Domain: Catalyzes lysine acetylation on histones (e.g., H3K27) and transcription factors (e.g., MYC, p53) [3] [8].
  • Taz2 Domain: Binds transcription factor activation domains (e.g., NUT, p53) and regulates HAT activity [8].
  • KIX, RING, PHD, CH1/2/3 Domains: Mediate protein-protein interactions and allosteric regulation [3] [5].

Table 2: Functional Domains of p300/CBP and Inobrodib’s Impact

DomainFunctionEffect of Inobrodib
Bromodomain (BD)Binds acetylated histones/TFsDirect inhibition → Displaces p300/CBP
HATAcetylates H3K27, H2BNT, and oncoproteinsIndirect suppression → Loss of chromatin targeting
Taz2Recruits transcription factorsNo direct effect
CH1Interacts with HIF-1α, p53Not targeted

Functionally, p300/CBP act as "epigenetic routers" that propagate acetylation marks:

  • Chromatin Remodeling: Upon binding H4K12ac/K16ac via the bromodomain, p300/CBP acetylates nearby histone H2B at K12/K15/K20 within the same nucleosome. This "read-write" mechanism creates a hyperacetylated chromatin environment that recruits BRD4 and RNA polymerase II to super-enhancers [5] [8].
  • Transcription Factor Activation: p300/CBP acetylate MYC, IRF4, and androgen receptors, stabilizing them and enhancing their DNA-binding affinity [1] [4]. In multiple myeloma, this sustains IRF4-dependent survival pathways.

Inobrodib competitively binds the bromodomain pocket, preventing p300/CBP from "reading" H4 acetylation. Consequently, the "writing" of H2B/H3 acetylation is impaired, leading to collapse of oncogenic enhancer-promoter loops [1] [5]. Cryo-EM studies confirm that bromodomain inhibition redistributes p300/CBP away from master transcription factor complexes, specifically suppressing MYC and IRF4 transcription without broad cytotoxicity [2] [5]. This mechanistic precision underpins its therapeutic window.

Properties

CAS Number

2222941-37-7

Product Name

Inobrodib

IUPAC Name

(6S)-1-(3,4-difluorophenyl)-6-[5-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(4-methoxycyclohexyl)benzimidazol-2-yl]piperidin-2-one

Molecular Formula

C30H32F2N4O3

Molecular Weight

534.6 g/mol

InChI

InChI=1S/C30H32F2N4O3/c1-17-29(18(2)39-34-17)19-7-14-26-25(15-19)33-30(36(26)20-8-11-22(38-3)12-9-20)27-5-4-6-28(37)35(27)21-10-13-23(31)24(32)16-21/h7,10,13-16,20,22,27H,4-6,8-9,11-12H2,1-3H3/t20?,22?,27-/m0/s1

InChI Key

SKDNDJWEBPQKCS-RIQBOWGZSA-N

SMILES

CC1=C(C(=NO1)C)C2=CC3=C(C=C2)N(C(=N3)C4CCCC(=O)N4C5=CC(=C(C=C5)F)F)C6CCC(CC6)OC

Solubility

Soluble in DMSO

Synonyms

CCS-1477; CCS 1477; CCS1477;

Canonical SMILES

CC1=C(C(=NO1)C)C2=CC3=C(C=C2)N(C(=N3)C4CCCC(=O)N4C5=CC(=C(C=C5)F)F)C6CCC(CC6)OC

Isomeric SMILES

CC1=C(C(=NO1)C)C2=CC3=C(C=C2)N(C(=N3)[C@@H]4CCCC(=O)N4C5=CC(=C(C=C5)F)F)C6CCC(CC6)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.